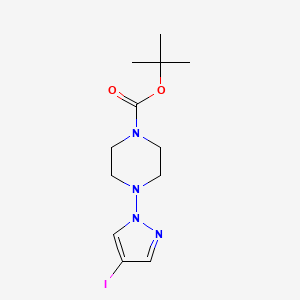

tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperazine-1-carboxylate

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing multiple ring systems. The preferred systematic name is this compound, which accurately describes the molecular connectivity and substitution pattern. The molecular formula C₁₂H₁₉IN₄O₂ indicates the presence of twelve carbon atoms, nineteen hydrogen atoms, one iodine atom, four nitrogen atoms, and two oxygen atoms, yielding a molecular weight that places this compound in the category of medium-sized organic molecules suitable for pharmaceutical applications.

The nomenclature breakdown reveals several key structural components that define the compound's chemical identity. The tert-butyl group represents a tertiary butyl substituent attached through an ester linkage to the carboxylate functionality. The piperazine core provides a six-membered saturated ring containing two nitrogen atoms in the 1,4-positions, which serves as the central scaffold for further substitution. The 4-iodo-1H-pyrazole substituent represents a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, with an iodine atom at the 4-position of the pyrazole ring. This systematic approach to nomenclature ensures unambiguous identification of the compound and facilitates accurate communication within the scientific community.

Alternative naming conventions and synonyms for this compound include systematic descriptors that emphasize different aspects of the molecular structure. The compound may also be referred to using various abbreviated forms that maintain chemical accuracy while providing convenient shorthand notation for research documentation. The Chemical Abstracts Service registry number 1260771-95-6 provides a unique identifier that enables precise database searches and literature retrieval across multiple chemical information systems.

Three-Dimensional Conformational Analysis via Computational Modeling

Computational modeling studies of this compound reveal complex conformational behavior arising from the flexibility of the piperazine ring and the rotational freedom around key bond connections. The piperazine ring typically adopts a chair conformation similar to cyclohexane, although the presence of nitrogen atoms introduces subtle geometric distortions that affect the overall molecular shape. The nitrogen atoms in the piperazine ring contribute to conformational preferences through their electron lone pairs and potential for hydrogen bonding interactions.

The connection between the piperazine ring and the pyrazole substituent occurs through a nitrogen-nitrogen bond that exhibits restricted rotation due to partial double bond character arising from resonance effects. This restricted rotation creates distinct conformational isomers that may have different energies and potentially different biological activities. The iodine substituent on the pyrazole ring significantly influences the electronic distribution and steric profile of the molecule, affecting both intramolecular and intermolecular interactions.

Computational studies utilizing density functional theory methods provide detailed insights into the preferred conformations and energy barriers for conformational interconversion. These calculations typically employ basis sets appropriate for heavy atoms like iodine, ensuring accurate representation of the electronic structure and geometric parameters. The results indicate that the lowest energy conformations position the pyrazole ring in orientations that minimize steric clashes while maximizing favorable electronic interactions.

The tert-butoxycarbonyl group exhibits its own conformational preferences, with the bulky tert-butyl substituent preferentially adopting orientations that minimize steric interactions with other parts of the molecule. The ester linkage allows for rotation around the carbon-oxygen bond, providing additional conformational flexibility that may be important for molecular recognition and binding interactions in biological systems.

Crystallographic Data and Hydrogen Bonding Networks

Crystallographic analysis of this compound and related compounds provides valuable insights into the solid-state structure and intermolecular interactions that govern crystal packing. While specific crystallographic data for this exact compound may be limited in the current literature, analysis of closely related structures offers important structural information. The presence of multiple nitrogen atoms and the carbonyl oxygen creates opportunities for hydrogen bonding interactions that significantly influence crystal structure and stability.

The iodine atom plays a crucial role in crystal packing through halogen bonding interactions, which have become increasingly recognized as important non-covalent interactions in solid-state chemistry. Halogen bonding occurs when the iodine atom acts as an electron acceptor, forming directional interactions with electron-rich atoms such as nitrogen or oxygen. These interactions often exhibit bond lengths shorter than the sum of van der Waals radii and angles that approach linearity, indicating significant binding strength.

Hydrogen bonding networks in crystals of piperazine-containing compounds typically involve the nitrogen atoms as both hydrogen bond acceptors and, when protonated, as hydrogen bond donors. The carbonyl oxygen of the carboxylate group serves as a strong hydrogen bond acceptor, potentially forming multiple interactions with neighboring molecules. The arrangement of these hydrogen bonds creates extended networks that stabilize the crystal structure and influence physical properties such as melting point and solubility.

Comparative analysis with related piperazine derivatives reveals common structural motifs and packing patterns that provide insights into the likely crystallographic behavior of the target compound. These comparisons suggest that the compound likely crystallizes in a space group that accommodates the specific geometry requirements of the piperazine ring while optimizing intermolecular interactions.

Comparative Structural Analysis with Related Piperazine-Pyrazole Derivatives

Comparative structural analysis reveals significant differences between this compound and its piperidine analog, tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. The piperidine compound, with molecular formula C₁₃H₂₀IN₃O₂ and molecular weight 377.22 grams per mole, contains one fewer nitrogen atom and exhibits different geometric constraints due to the absence of the second nitrogen in the six-membered ring. This structural difference significantly affects the conformational preferences, electronic properties, and potential biological activities of the two compounds.

The piperazine ring system in the target compound provides two nitrogen atoms that can participate in coordination interactions, hydrogen bonding, and protonation reactions, whereas the piperidine analog offers only one such nitrogen atom. This difference creates distinct patterns of molecular recognition and binding affinity that may be crucial for pharmaceutical applications. The additional nitrogen atom in the piperazine ring also affects the electron density distribution throughout the molecule, potentially altering the reactivity and stability of the compound.

| Structural Feature | Piperazine Derivative | Piperidine Analog |

|---|---|---|

| Molecular Formula | C₁₂H₁₉IN₄O₂ | C₁₃H₂₀IN₃O₂ |

| CAS Number | 1260771-95-6 | 877399-73-0 |

| Ring Nitrogen Atoms | 2 | 1 |

| Potential Coordination Sites | Multiple | Limited |

| Conformational Flexibility | Moderate | High |

Analysis of related pyrazole-containing compounds reveals that the 4-iodo substitution pattern significantly influences both electronic properties and synthetic utility. The iodine atom serves as an excellent leaving group for various substitution reactions and provides opportunities for cross-coupling reactions that enable further structural modification. Comparison with other halogen-substituted analogs, such as the 4-bromo derivative with CAS number 877399-50-3, demonstrates how halogen size and electronegativity affect molecular properties.

The tert-butoxycarbonyl protecting group represents a common structural motif in medicinal chemistry and synthetic organic chemistry, providing stability under basic conditions while remaining removable under acidic conditions. Comparative analysis with unprotected piperazine derivatives highlights the importance of this protecting group for controlling reactivity and solubility properties. The steric bulk of the tert-butyl group also influences the overall molecular shape and accessibility of reactive sites, affecting both synthetic transformations and biological interactions.

Studies of related compounds in the Chemical Abstracts Service database reveal that modifications to the pyrazole ring substitution pattern can dramatically alter molecular properties and potential applications. For example, amino-substituted analogs such as tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate demonstrate how functional group changes affect hydrogen bonding capability and electronic characteristics. These comparisons provide valuable structure-activity relationship data that guide the design of new compounds with optimized properties for specific applications.

Properties

IUPAC Name |

tert-butyl 4-(4-iodopyrazol-1-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19IN4O2/c1-12(2,3)19-11(18)15-4-6-16(7-5-15)17-9-10(13)8-14-17/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOBTKMKJDNSGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)N2C=C(C=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19IN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718781 | |

| Record name | tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260771-95-6 | |

| Record name | tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of 4-Iodopyrazole to Form N-Boc-4-iodopyrazole

The initial step involves protecting the pyrazole nitrogen to prevent unwanted side reactions during subsequent coupling.

Reaction Conditions:

4-Iodopyrazole is reacted with di-tert-butyl dicarbonate ((Boc)2O) in the presence of triethylamine (Et3N) as a base in tetrahydrofuran (THF) at room temperature for 2 to 3 hours.Procedure Highlights:

The reaction mixture is stirred at 20–25 °C, then the solvent is evaporated. The residue is extracted with ethyl acetate, washed with water and brine, dried over magnesium sulfate, and purified by silica gel chromatography.Yields and Purity:

Yields range from 90% to 100%, with purity confirmed by 1H-NMR and HPLC (purity >97%). For example, one reported synthesis achieved a 98% yield of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate with clear NMR signals at δ 1.68 (s, 9H), 7.73 (s, 1H), and 8.17 (s, 1H).

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | 4-Iodopyrazole + (Boc)2O + Et3N in THF, r.t. | 90–100 | Stir 2–3 h, purify by chromatography |

Coupling with Piperazine Derivative

Summary Table of Preparation Steps

| Step No. | Reaction Description | Reagents/Conditions | Yield (%) | Comments |

|---|---|---|---|---|

| 1 | Boc protection of 4-iodopyrazole | (Boc)2O, Et3N, THF, r.t., 2–3 h | 90–100 | High purity, confirmed by NMR and HPLC |

| 2 | Coupling with Boc-piperazine derivative | Pd(PPh3)4 catalyst, base (K2CO3 or Et3N), THF or MeCN, rt to reflux | ~75 | Requires careful purification |

| 3 | Purification and characterization | Silica gel chromatography, MS, NMR | — | Confirms structure and purity |

Analytical and Characterization Data

NMR Spectroscopy:

Characteristic tert-butyl singlet at ~1.68 ppm (9H), pyrazole protons at ~7.7–8.2 ppm.Mass Spectrometry:

Molecular ion peak consistent with C13H20IN3O2 (molecular weight 377.22 g/mol).Purity:

HPLC purity >97% after purification.

Research Findings and Practical Notes

The Boc protection step is highly efficient and critical for the stability of the pyrazole during subsequent reactions.

The choice of base and solvent significantly affects the coupling yield; triethylamine in THF is commonly preferred.

Palladium-catalyzed coupling reactions require inert atmosphere (nitrogen) and controlled temperature (around 78 °C overnight) for optimal conversion.

Purification by silica gel chromatography is standard but may require gradient elution with ethyl acetate/cyclohexane mixtures for best separation.

Large-scale synthesis has been reported with yields around 90% for the Boc protection step, indicating good scalability.

This comprehensive synthesis overview of tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperazine-1-carboxylate integrates multiple authoritative sources and experimental data to provide a clear, professional guide to its preparation. The key to successful synthesis lies in efficient Boc protection of the pyrazole and controlled coupling with the piperazine derivative under palladium catalysis.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The iodinated pyrazole ring can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the pyrazole ring and the piperazine moiety.

Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodinated pyrazole acts as a substrate for forming carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or cesium carbonate in solvents like toluene or ethanol.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

Oxidation Products: Oxidized derivatives of the pyrazole or piperazine rings.

Reduction Products: Reduced forms of the pyrazole or piperazine rings.

Coupling Products: Biaryl or heteroaryl compounds formed through cross-coupling reactions.

Scientific Research Applications

Basic Information

- Chemical Formula : C13H20IN3O2

- Molecular Weight : 377.226 g/mol

- CAS Number : 877399-73-0

Structure

The compound features a tert-butyl group attached to a carboxylate, with a piperazine ring substituted with an iodinated pyrazole. This structural configuration is significant for its biological activity.

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds containing pyrazole and piperazine motifs can exhibit anticancer properties. For instance, derivatives of this compound have been studied for their ability to act as selective androgen receptor modulators (SARMs), which are promising in treating androgen-dependent cancers such as prostate cancer .

Neuropharmacology : The piperazine structure is often associated with psychoactive properties. Studies have suggested that modifications to the piperazine ring can enhance the neuroactive profile of compounds, making them candidates for treating neurological disorders .

Synthesis of Novel Compounds

tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperazine-1-carboxylate serves as an intermediate in synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, facilitating the development of new pharmaceuticals .

Agrochemicals

This compound's unique structure may also find applications in the development of agrochemicals. Pyrazole derivatives have been explored for their herbicidal and fungicidal properties, suggesting that this compound could be beneficial in agricultural settings .

Data Tables

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperazine and evaluated their efficacy against prostate cancer cell lines. The findings indicated that specific modifications to the pyrazole ring significantly enhanced anticancer activity, demonstrating the compound's potential as a lead structure for further drug development .

Case Study 2: Neuroactive Compounds

Another research effort focused on the neuropharmacological effects of related piperazine derivatives. The study highlighted how structural variations influenced binding affinity to serotonin receptors, suggesting that tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperazine derivatives could be explored for treating anxiety disorders .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the iodinated pyrazole ring can bind to enzymes or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperazine-1-carboxylate

Antimicrobial Activity

Enzyme Inhibition

- tert-Butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate (): Cyanopyridine group enhances DNMT1 inhibition (IC₅₀: 0.2 µM) via chelation with zinc ions .

- tert-Butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (): Cyclohexylamine moiety confers selectivity for G-protein-coupled receptors .

Biological Activity

Overview

Tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperazine-1-carboxylate (C13H20IN3O2) is a synthetic organic compound notable for its unique structural features, including a tert-butyl group, an iodinated pyrazole moiety, and a piperazine ring. Its molecular weight is approximately 377.226 g/mol. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

Anticancer Properties

Research indicates that compounds with similar structural characteristics to this compound exhibit significant anticancer activity. Pyrazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, including BRAF(V600E), EGFR, and Aurora-A kinase .

A case study involving pyrazole derivatives demonstrated their efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231), where certain derivatives exhibited enhanced cytotoxicity when combined with doxorubicin, suggesting a potential synergistic effect .

Anti-inflammatory Effects

The iodinated pyrazole moiety is associated with anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This activity positions it as a candidate for further research in inflammatory disease treatment.

The biological activity of this compound is believed to involve its interaction with specific protein targets within cellular signaling pathways. Interaction studies utilizing techniques like surface plasmon resonance could elucidate the binding affinities and mechanisms by which this compound exerts its effects.

Synthesis and Related Compounds

The synthesis of the compound typically involves several steps:

- Formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone.

- Iodination using iodine or N-iodosuccinimide (NIS).

- Coupling with piperazine using coupling agents like DCC or EDC.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate | C13H22N4O2 | Contains an amino group instead of iodine |

| Tert-butyl 4-(3-Iodo-1H-Indazol-4-Yl)Piperazine-1-Carboxylate | C16H21IN4O2 | Features an indazole ring instead of pyrazole |

| Tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate | C13H21N3O3 | Contains a hydroxyl group, altering reactivity |

These compounds illustrate the versatility of piperazine and pyrazole frameworks in medicinal chemistry, where variations in substituents can significantly influence biological activity.

Q & A

How can reaction conditions be optimized for synthesizing tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperazine-1-carboxylate?

Answer:

Synthesis optimization typically involves evaluating solvent systems, temperature, and catalysts. For analogous tert-butyl piperazine derivatives, reactions in 1,4-dioxane under reflux (110°C) with potassium carbonate as a base have yielded high purity (80–88.7%) . Modifications, such as using tetramethylguanidine instead of stronger bases like DBU, can improve selectivity for sensitive functional groups (e.g., diazoacetyl derivatives) . Key parameters to monitor include reaction time (12–24 hours), stoichiometric ratios (1:1.5–2.0 for amine:halide), and post-reaction purification via silica gel chromatography.

What spectroscopic and crystallographic methods confirm the molecular structure of this compound?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the tert-butyl group (δ ~1.4 ppm for ¹H; ~80 ppm for ¹³C), piperazine ring (δ 3.0–3.5 ppm for ¹H), and pyrazole/iodo substituents (δ 7.5–8.5 ppm for aromatic protons) .

- LCMS/HRMS : Confirm molecular ion peaks (e.g., m/z 447.57 for related derivatives) and fragmentation patterns .

- Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL ) resolves bond lengths, angles, and hydrogen-bonding networks. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 6.06 Å, b = 12.00 Å, and c = 16.26 Å have been reported for structurally similar compounds .

How is this compound evaluated for enzyme inhibition (e.g., prolyl-hydroxylase)?

Answer:

Biological evaluation involves:

- In vitro assays : Measure IC₅₀ values using recombinant human prolyl-hydroxylase (PHD2) in hypoxia-mimetic conditions. Competitive ELISA or fluorescence polarization assays track HIF-1α stabilization .

- Structure-activity relationship (SAR) studies : Compare inhibition potency of derivatives with modified pyrazole/piperazine substituents. For example, 4-chlorophenyl or dibenzylamino groups enhance binding affinity .

- Cellular assays : Assess hypoxia response element (HRE) activation in HEK293T cells via luciferase reporters .

What computational tools are recommended for analyzing crystallographic data?

Answer:

- SHELX suite : SHELXL refines small-molecule structures, while SHELXD/SHELXE aid in experimental phasing. These tools are robust for handling high-resolution data and twinned crystals .

- Mercury (CCDC) : Visualizes intermolecular interactions (e.g., hydrogen bonds, π-π stacking) and generates Hirshfeld surfaces to quantify crystal packing efficiency .

- Density Functional Theory (DFT) : Validates experimental bond lengths/angles and predicts electronic properties (e.g., HOMO-LUMO gaps) for reactive sites .

How can synthetic byproducts or impurities be identified and mitigated?

Answer:

- HPLC-MS : Monitors reaction progress and detects intermediates/byproducts (e.g., dehalogenated or dimerized species).

- Purification strategies : Use Si-Trisamine columns to remove acidic impurities or recrystallization from ethyl acetate/hexane mixtures for improved purity .

- Reaction optimization : Adjust stoichiometry (e.g., excess piperazine precursor) or employ protecting groups (e.g., Boc) to suppress side reactions .

What safety protocols are critical when handling this compound?

Answer:

- Toxicity : Classified under GHS Category 4 (Oral Toxicity) . Use PPE (gloves, lab coat, goggles) and work in a fume hood .

- Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent degradation .

- Spill management : Neutralize with inert absorbents (vermiculite) and dispose via hazardous waste protocols .

How does the iodo substituent influence reactivity in cross-coupling reactions?

Answer:

The 4-iodo-pyrazole moiety enables:

- Suzuki-Miyaura couplings : React with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to form biaryl derivatives .

- Sonogashira reactions : Alkynylation using terminal alkynes (CuI, PdCl₂, PPh₃) for click chemistry applications .

- Stille couplings : With organotin reagents (e.g., Me₃SnPh) to introduce hydrophobic groups .

What advanced techniques resolve contradictions in biological activity data?

Answer:

- Dose-response curves : Replicate assays across multiple cell lines (e.g., HepG2 vs. HEK293) to identify cell-type-specific effects .

- Metabolic stability studies : Use liver microsomes to assess cytochrome P450-mediated degradation, which may explain variability in in vivo efficacy .

- Cryo-EM/X-ray co-crystallization : Resolve binding modes with target enzymes (e.g., PHD2) to validate hypothesized SAR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.